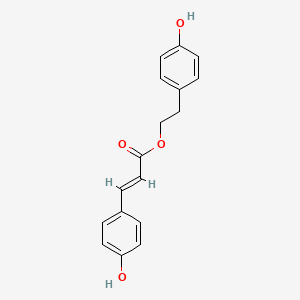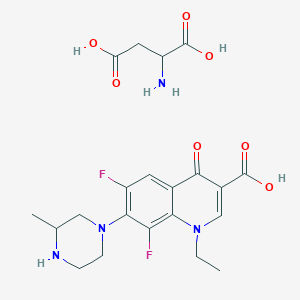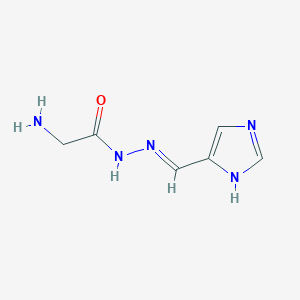
N'-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is a compound that features an imidazole ring, a versatile and biologically significant structure. Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide typically involves the condensation of 1H-imidazole-4-carbaldehyde with 2-aminoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Starting Materials: 1H-imidazole-4-carbaldehyde and 2-aminoacetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Purification: The product is typically purified by recrystallization from ethanol.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The imidazole ring is known to interact with various enzymes and receptors, making it a promising scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carbaldehyde: A precursor in the synthesis of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide.
2-Aminoacetohydrazide: Another precursor used in the synthesis.
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring and exhibit similar biological activities.
Uniqueness
N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is unique due to its specific structure, which combines the imidazole ring with an aminoacetohydrazide moiety. This combination enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H9N5O |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-N-[(E)-1H-imidazol-5-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C6H9N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2-4H,1,7H2,(H,8,9)(H,11,12)/b10-3+ |
InChI Key |
RFROVOBMLXHZJE-XCVCLJGOSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=N/NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)C=NNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



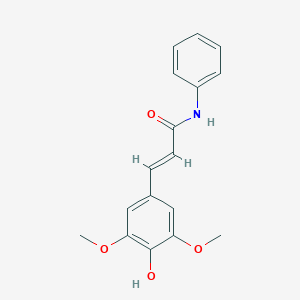
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
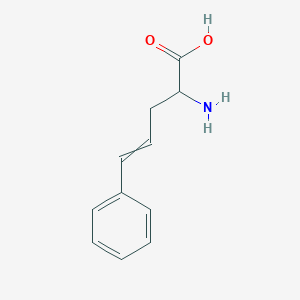
![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)



